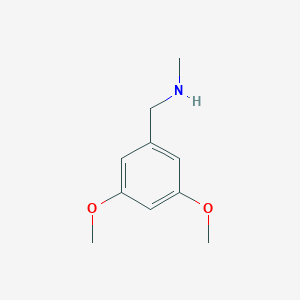

(3,5-Dimethoxybenzyl)methylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-11-7-8-4-9(12-2)6-10(5-8)13-3/h4-6,11H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLYFFWKOFXIRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77775-71-4 | |

| Record name | [(3,5-dimethoxyphenyl)methyl](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis and Evolution of Substituted Benzylamines: A Technical Guide for Drug Discovery

An in-depth exploration of the history, synthesis, and pharmacological significance of substituted benzylamines, providing researchers, scientists, and drug development professionals with a comprehensive resource for this critical class of compounds.

A Historical Overview: From Accidental Discovery to Therapeutic Mainstays

The story of benzylamines begins not with a targeted synthesis but with a serendipitous discovery. In the mid-19th century, Rudolf Leuckart, while investigating the reaction of aldehydes with formamide, unintentionally synthesized the parent compound, benzylamine. This reaction, now known as the Leuckart reaction, marked the entry of this simple aromatic amine into the world of organic chemistry.[1]

Early industrial production methods focused on the reaction of benzyl chloride with ammonia, a process that, while effective, often led to mixtures of primary, secondary, and tertiary amines due to the increasing nucleophilicity of the alkylated products.[2] Other scalable methods that were developed include the reduction of benzonitrile and the reductive amination of benzaldehyde over catalysts like Raney nickel.[2]

The true therapeutic potential of this class of compounds began to be unlocked with the advent of synthetic methodologies that allowed for the precise introduction of substituents on both the aromatic ring and the nitrogen atom. While a definitive "first" synthesis of a substituted benzylamine is not clearly documented in early literature, the exploration of these derivatives gained significant traction in the 20th century with the rise of medicinal chemistry. Researchers began to systematically modify the benzylamine scaffold to modulate its pharmacological properties, leading to the discovery of compounds with a wide array of therapeutic applications. These include antimycotics, anticancer agents, antidepressants, and potent enzyme inhibitors, cementing the importance of the substituted benzylamine core in modern drug discovery.[[“]][4]

Key Synthetic Methodologies

The synthesis of substituted benzylamines is a well-established field in organic chemistry, with several robust methods available to researchers. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required purity of the final product.

Reductive Amination

Reductive amination is arguably the most versatile and widely used method for the synthesis of substituted benzylamines. This one-pot reaction involves the condensation of a substituted benzaldehyde with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.

Key Advantages:

-

Wide substrate scope, allowing for a diverse range of substitutions on both the aromatic ring and the amine.

-

Generally mild reaction conditions.

-

Can be performed as a one-pot procedure, improving efficiency.

Common Reducing Agents:

-

Sodium borohydride (NaBH₄)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

Materials:

-

4-Chlorobenzaldehyde

-

Methylamine (40% solution in water)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Acetic acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane (DCM)

-

Hexanes

Procedure:

-

To a solution of 4-chlorobenzaldehyde (1.0 g, 7.1 mmol) in 1,2-dichloroethane (20 mL) is added methylamine (40% in water, 0.83 mL, 9.2 mmol) and acetic acid (0.41 mL, 7.1 mmol).

-

The mixture is stirred at room temperature for 30 minutes.

-

Sodium triacetoxyborohydride (2.3 g, 10.7 mmol) is added in portions over 10 minutes.

-

The reaction mixture is stirred at room temperature for 18 hours.

-

The reaction is quenched by the slow addition of saturated sodium bicarbonate solution (20 mL).

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to afford N-(4-chlorobenzyl)methylamine as a colorless oil.

Gabriel Synthesis

The Gabriel synthesis is a classic and highly effective method for the preparation of pure primary benzylamines, avoiding the overalkylation issues often encountered with direct alkylation. The method involves the N-alkylation of potassium phthalimide with a substituted benzyl halide, followed by the hydrazinolysis of the resulting N-benzylphthalimide.[5]

Key Advantages:

-

Exclusively produces primary amines, preventing the formation of secondary and tertiary amine byproducts.

-

Generally provides high yields of the desired product.

Materials:

-

Potassium phthalimide

-

4-Methoxybenzyl chloride

-

N,N-Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

-

Concentrated hydrochloric acid

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

N-Alkylation: To a solution of potassium phthalimide (1.85 g, 10 mmol) in dry N,N-dimethylformamide (20 mL) is added 4-methoxybenzyl chloride (1.57 g, 10 mmol). The mixture is heated at 80°C for 4 hours. After cooling to room temperature, the reaction mixture is poured into water (100 mL) and stirred for 30 minutes. The resulting precipitate is collected by filtration, washed with water, and dried to give N-(4-methoxybenzyl)phthalimide.

-

Hydrazinolysis: The crude N-(4-methoxybenzyl)phthalimide (2.67 g, 10 mmol) is suspended in ethanol (30 mL). Hydrazine hydrate (0.5 mL, 10 mmol) is added, and the mixture is refluxed for 2 hours.

-

Workup: After cooling, concentrated hydrochloric acid (5 mL) is added, and the mixture is refluxed for another 30 minutes. The solvent is removed under reduced pressure, and water (20 mL) is added to the residue. The precipitated phthalhydrazide is removed by filtration. The filtrate is made strongly alkaline (pH > 12) with 40% sodium hydroxide solution and extracted with diethyl ether (3 x 30 mL).

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield 4-methoxybenzylamine as a pale yellow oil.

Direct Alkylation

Direct alkylation involves the reaction of a substituted benzyl halide with ammonia or a primary/secondary amine. While conceptually simple, this method often leads to a mixture of primary, secondary, and tertiary amines due to the increasing nucleophilicity of the amine products upon alkylation.[6] To favor the formation of the primary amine, a large excess of ammonia is typically used.

Key Advantages:

-

Industrially scalable and cost-effective for the synthesis of simple benzylamines.

-

A straightforward procedure.

Materials:

-

4-Nitrobenzyl chloride

-

Aqueous ammonia (28-30%)

-

Ethanol

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 4-nitrobenzyl chloride (1.72 g, 10 mmol) in ethanol (10 mL) is added to a large excess of aqueous ammonia (100 mL, approximately 1.5 mol).

-

The mixture is stirred in a sealed pressure vessel at 50°C for 24 hours.

-

After cooling, the reaction mixture is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by crystallization from a mixture of ethanol and water to afford 4-nitrobenzylamine as a yellow solid.

Quantitative Data and Structure-Activity Relationships

The biological activity of substituted benzylamines is highly dependent on the nature and position of the substituents on the aromatic ring and the nitrogen atom. Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating these relationships and guiding the design of more potent and selective therapeutic agents.[5][7][8]

Synthetic Yields of Substituted Benzylamines

The choice of synthetic method significantly impacts the yield of the desired substituted benzylamine. The following table provides a comparative summary of typical yields for the key synthetic methods.

| Synthesis Method | Substituent Example | Amine | Typical Yield (%) | Reference(s) |

| Reductive Amination | 4-Chlorobenzaldehyde | Methylamine | 85-95 | [9] |

| Reductive Amination | 3-Nitrobenzaldehyde | Aniline | 63 | [9] |

| Gabriel Synthesis | 4-Methoxybenzyl chloride | Primary | 70-85 | [5] |

| Gabriel Synthesis | Benzyl chloride | Primary | 72-79 (crude imide) | [10] |

| Direct Alkylation | 4-Nitrobenzyl chloride | Primary (with excess NH₃) | 60-75 | [11] |

| Direct Alkylation | Benzyl chloride | Secondary (with primary amine) | Variable | [11] |

Biological Activity of Substituted Benzylamines

Substituted benzylamines have been shown to exhibit a wide range of biological activities, including enzyme inhibition and receptor modulation. The following table summarizes the inhibitory concentrations (IC₅₀) of various substituted benzylamines against different biological targets.

| Compound | Target | IC₅₀ (nM) | Therapeutic Area | Reference(s) |

| N-(2-((2-(4-chlorophenoxy)phenylamino)methyl)phenyl)acetamide | 17β-HSD3 | 900 | Prostate Cancer | [9] |

| N-(2-(1-(2-(4-chlorophenoxy)phenylamino)ethyl)phenyl)acetamide | 17β-HSD3 | 74 | Prostate Cancer | [9] |

| Substituted 3-Benzylcoumarin (Compound 18) | MEK1 | 54.57 | Antiviral | [12] |

| N-benzyl-5-methoxytryptamine (ortho-substituted) | 5-HT₂ₐ Receptor (rat) | 7.6 (EC₅₀) | CNS Disorders | [10] |

| Bis-8-hydroxyquinoline substituted benzylamine (JLK 1486) | KB3 cell line | 1.3 | Anticancer | [13] |

| Benzylamide derivative (Compound 20) | ERK2 | 86 (Kᵢ) | Cancer | [14] |

Modulation of Cellular Signaling Pathways

The therapeutic effects of substituted benzylamines are often mediated through their interaction with specific cellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.

Wnt Signaling Pathway

Certain carboxamide-substituted benzhydryl amines have been identified as inhibitors of the Wnt signaling pathway. They achieve this by targeting histone lysine demethylases (KDMs), such as KDM3A. Inhibition of KDM3A leads to an increase in the repressive histone mark H3K9Me2, resulting in the repression of Wnt target genes and a reduction in cancer cell proliferation.

Caption: Modulation of the Wnt signaling pathway by substituted benzylamines.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAF/MEK/ERK cascade, is a critical regulator of cell proliferation and survival. Dysregulation of this pathway is a hallmark of many cancers. Substituted benzylamines have been developed as inhibitors of key kinases in this pathway, such as MEK1/2 and ERK1/2. By binding to allosteric sites on these kinases, they lock the enzymes in an inactive conformation, thereby blocking downstream signaling and inhibiting cancer cell growth.[12][14]

Caption: Inhibition of the MAPK/ERK pathway by substituted benzylamines.

G-Protein Coupled Receptor (GPCR) Signaling

Substituted benzylamines are also known to interact with G-protein coupled receptors (GPCRs), which constitute a large family of transmembrane receptors involved in a vast array of physiological processes. For instance, various substituted benzylamines act as ligands for dopamine and serotonin receptors, modulating neurotransmission in the central nervous system. Depending on their specific structure, they can act as agonists, antagonists, or allosteric modulators, leading to either the activation or inhibition of downstream signaling cascades involving second messengers like cAMP and inositol triphosphate (IP₃).[10][15][16]

References

- 1. organic-chemistry.org [organic-chemistry.org]

- 2. Benzylamine - Wikipedia [en.wikipedia.org]

- 3. consensus.app [consensus.app]

- 4. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 5. longdom.org [longdom.org]

- 6. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. researchgate.net [researchgate.net]

- 8. ijpsr.com [ijpsr.com]

- 9. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Substituted 3-Benzylcoumarins as Allosteric MEK1 Inhibitors: Design, Synthesis and Biological Evaluation as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of a new family of bis-8-hydroxyquinoline substituted benzylamines with pro-apoptotic activity in cancer cells: synthesis, structure-activity relationship, and action mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Substituted benzamides as ligands for visualization of dopamine receptor binding in the human brain by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical studies on dimethoxybenzylamine compounds

An In-depth Technical Guide to Theoretical Studies on Dimethoxybenzylamine Compounds

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoxybenzylamine and its derivatives represent a class of organic compounds with significant versatility and importance in medicinal chemistry and materials science.[1][2] The core structure, featuring a benzylamine moiety with two methoxy group substitutions, serves as a scaffold for developing novel therapeutic agents targeting a range of biological systems, including the central nervous system.[3] The electronic and steric properties conferred by the methoxy groups play a crucial role in modulating intermolecular interactions, molecular polarizability, and receptor binding affinity.[2][4]

Theoretical and computational studies are indispensable tools for elucidating the structure-property relationships of these compounds at a molecular level.[1] Techniques such as quantum chemical calculations, molecular docking, molecular dynamics simulations, and pharmacophore modeling provide deep insights into their electronic structure, conformational preferences, binding mechanisms, and potential biological activities.[5][6][7] This guide provides a comprehensive overview of the theoretical methodologies applied to the study of dimethoxybenzylamine compounds, presenting key quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding for professionals in drug discovery and development.

Quantum Chemical Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties, optimized geometry, and vibrational frequencies of dimethoxybenzylamine derivatives.[7] These studies provide insights into molecular stability, reactivity, and spectroscopic characteristics.[8]

Molecular Geometry and Electronic Properties

DFT calculations are used to optimize molecular structures to their lowest energy conformation.[8] Functionals like B3LYP and CAM-B3LYP combined with basis sets such as 6-311++G(d,p) or aug-cc-pVTZ are commonly employed to achieve a balance of accuracy and computational efficiency.[4][8] Analysis of the optimized geometry reveals how substitutions, such as bromine atoms, can influence bond lengths and angles through steric and electronic effects.[4]

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (Eg) is a critical indicator of a molecule's kinetic stability and chemical reactivity.[1] A smaller energy gap suggests higher reactivity.[9] Molecular Electrostatic Potential (MEP) maps are also generated to identify electrophilic and nucleophilic regions, which are crucial for understanding intermolecular interactions and potential binding sites.[1]

Table 1: Calculated Electronic Properties of Dimethoxybenzene Derivatives

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Reference |

|---|---|---|---|---|---|

| 4,5-dibromo-2,3-dimethoxybenzaldehyde (IB1) | CAM-B3LYP/aug-cc-pVTZ | -7.59 | -2.18 | 5.41 | [4] |

| 2,3-dibromo-5,6-dimethoxybenzaldehyde (IB2) | CAM-B3LYP/aug-cc-pVTZ | -7.78 | -2.61 | 5.17 | [4] |

| 4,6-dibromo-2,3-dimethoxybenzaldehyde (IB3) | CAM-B3LYP/aug-cc-pVTZ | -7.70 | -2.42 | 5.28 | [4] |

| 4,4-dimethoxy-1,1-biphenyl | DFT | - | - | 4.57 |

| 4-Chloro-6,7-dimethoxyquinazoline (CDQ) | DFT/B3LYP/6-311++G(d,p) | - | - | - |[10] |

Computational Workflow for Quantum Chemical Studies

The general workflow for performing DFT calculations involves structure generation, geometry optimization, and subsequent property calculations like vibrational frequencies and electronic properties. The absence of imaginary frequencies in the output confirms that the optimized structure is a true energy minimum.[7]

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how chemical modifications to the dimethoxybenzylamine scaffold influence pharmacological activity.[3] These studies guide the rational design of new analogs with improved potency, selectivity, and pharmacokinetic profiles. For dimethoxybenzylamine derivatives, SAR is largely determined by the nature and position of substituents on the benzyl ring, which affects interactions with biological targets like serotonin (5-HT) and dopamine (DA) receptors.[3]

Key SAR Findings

-

Methoxy Group Position : The positioning of the two methoxy groups on the phenyl ring is critical for activity. For instance, in a series of 2,5-dimethoxyphenylpiperidines, deleting the 5-methoxy group resulted in a 20-fold drop in agonist potency at the 5-HT2A receptor, while deleting the 2-methoxy group led to a more than 500-fold drop in potency.[11]

-

Aromatic Ring Substituents : The electronic properties of substituents on the benzyl ring modulate interactions with receptor binding pockets.[3] Electron-donating groups, like the methoxy groups themselves, can influence receptor binding via hydrogen bonding.[2] Halogen substitutions (e.g., F, Cl, Br) can enhance activity and improve metabolic stability.[2][12]

-

Linker and Amine Group : In related structures, the nature of the linker connecting the aromatic ring to the amine moiety is important. For example, N-acyl derivatives have been observed to be more active than N-phenyl derivatives in some compound series.[13]

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand (like a dimethoxybenzylamine derivative) and a biological target, typically a protein receptor.[5][14]

Predicting Binding Interactions

Molecular docking predicts the preferred orientation and conformation of a ligand within a protein's binding site and estimates the binding affinity, often expressed as a docking score or binding energy (kcal/mol).[15][16] This method is instrumental in virtual screening campaigns to identify promising candidates from large compound libraries.[5] For example, docking studies have been used to evaluate dimethoxybenzylamine derivatives as potential JAK2 inhibitors and to understand their binding modes with serotonin receptors.[5][11]

MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time.[5][17] By simulating the movements of atoms, MD can confirm the stability of binding poses predicted by docking and reveal conformational changes in both the ligand and the protein upon binding.[9][18]

Table 2: In Silico and In Vitro Data for Selected Dimethoxybenzylamine Derivatives

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Binding Affinity (IC50, nM) | Method | Reference |

|---|---|---|---|---|---|

| SL10 (phenyl-piperazine derivative) | JAK2 | - | 12.7 ± 0.15 | In vitro kinase assay | [5] |

| SL35 (pyrimidinyl-piperazine derivative) | JAK2 | - | 21.7 ± 0.2 | In vitro kinase assay | [5] |

| Ruxolitinib (Reference) | JAK2 | - | 28.8 ± 2.4 | In vitro kinase assay | [5] |

| (S)-11 (dimethoxyphenylpiperidine) | 5-HT2AR | - | 1.1 (EC50) | Ca2+/Fluo-4 assay | [11] |

| 22 (desmethoxy analogue of (S)-11) | 5-HT2AR | - | 22 (EC50) | Ca2+/Fluo-4 assay | [11] |

| 23 (desmethoxy analogue of (S)-11) | 5-HT2AR | - | >10000 (EC50) | Ca2+/Fluo-4 assay | [11] |

| 2C (4-hydroxy analogue) | DHFR | -8.33 (G Score) | - | Molecular Docking | [15] |

| 2D (4-hydroxy analogue) | Pyruvate Kinase | -8.64 (G Score) | - | Molecular Docking |[15] |

Workflow for Docking and MD Simulations

The process begins with preparing the 3D structures of the ligand and the target protein. Docking is then performed to generate potential binding poses. The most promising poses are then used as starting points for MD simulations to assess their stability and dynamics.[7]

Pharmacophore Modeling

Pharmacophore modeling is a powerful computational method used extensively in drug design. A pharmacophore represents the essential 3D arrangement of structural features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are critical for a molecule's biological activity.[6]

Application in Virtual Screening

Pharmacophore models are frequently used as 3D queries to rapidly screen large chemical databases, identifying novel molecules that possess the required features for binding to a specific target.[19][20] This approach is significantly faster than molecular docking and serves as an effective pre-filtering step to enrich hit rates in virtual screening campaigns.[19] The models can be generated based on a set of known active ligands (ligand-based) or from the structure of the ligand-protein complex (structure-based).[20] The integration of pharmacophore modeling with molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides a comprehensive platform for identifying and optimizing lead compounds.[6][21]

Methodologies

Protocol for Quantum Chemical Calculations (DFT)

-

Input Structure Generation : Create an initial 3D structure of the dimethoxybenzylamine derivative using molecular modeling software (e.g., GaussView, Avogadro).

-

Method Selection : Choose a DFT functional and basis set within the calculation software (e.g., Gaussian 16). The CAM-B3LYP functional with the aug-cc-pVTZ basis set is recommended for accurate electronic property calculations.[4]

-

Geometry Optimization : Perform a geometry optimization calculation to find the structure's lowest energy conformation. This iterative process adjusts atomic positions to minimize forces until a stationary point on the potential energy surface is reached.[7]

-

Frequency Calculation : Following optimization, run a vibrational frequency calculation on the optimized structure. This computes the second derivatives of energy, confirming the structure is a true minimum (no imaginary frequencies) and providing theoretical vibrational spectra (IR, Raman).[7]

-

Property Analysis : Analyze the output to obtain optimized geometrical parameters (bond lengths, angles), electronic properties (HOMO/LUMO energies), and the molecular electrostatic potential map.[1][4]

Protocol for Molecular Docking

-

Protein Preparation : Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein using software like Schrödinger Maestro or AutoDock Tools by removing water molecules, adding hydrogen atoms, and assigning partial charges.[9][16]

-

Ligand Preparation : Generate the 3D structure of the dimethoxybenzylamine derivative. Minimize its energy using a suitable force field and assign appropriate atom types and charges.[9]

-

Grid Generation : Define the binding site on the protein. A grid box is generated around this active site to define the search space for the docking algorithm.[15]

-

Docking Execution : Run the docking simulation using software such as AutoDock Vina, Glide, or GOLD. The program will systematically search for optimal ligand conformations and orientations within the defined grid.[15][16]

-

Pose Analysis : Analyze the resulting docking poses. Rank them based on the calculated docking score or binding energy. The top-ranked poses are visually inspected to assess key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.[13]

Protocol for Molecular Dynamics (MD) Simulation

-

System Setup : Use the best-ranked pose from molecular docking as the starting structure for the ligand-protein complex.

-

Solvation and Ionization : Place the complex in a periodic box of explicit solvent (e.g., water molecules). Add counter-ions to neutralize the system's overall charge.[18]

-

Force Field Selection : Choose appropriate force fields for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).[18]

-

Minimization and Equilibration : Perform an energy minimization of the entire system to remove steric clashes. Then, gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under NVT (constant volume) and NPT (constant pressure) ensembles to ensure stability.[7]

-

Production Run : Run the production MD simulation for a significant duration (e.g., 50-100 ns or longer) to sample the conformational space of the complex.[17]

-

Trajectory Analysis : Analyze the saved trajectory to calculate properties such as Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and to monitor specific intermolecular interactions over time.[17]

References

- 1. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine | 510723-61-2 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes: From Synthesis to Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nanobioletters.com [nanobioletters.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. mdpi.com [mdpi.com]

- 18. Applying Molecular Modeling to the Design of Innovative, Non-Symmetrical CXCR4 Inhibitors with Potent Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dovepress.com [dovepress.com]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of N-Methylated Benzylamines

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the primary synthetic routes to N-methylated benzylamines, crucial intermediates in the pharmaceutical and fine chemical industries. The following sections detail the most prevalent and effective methodologies, offering comparative data, detailed experimental protocols, and visualizations of reaction pathways to aid in methodological selection and optimization. N-methylated benzylamines are key structural motifs in a wide array of biologically active compounds, making their efficient synthesis a cornerstone of drug discovery and development.

Core Synthetic Methodologies

The synthesis of N-methylated benzylamines can be broadly categorized into three main approaches: Reductive Amination, the Eschweiler-Clarke Reaction, and modern Metal-Catalyzed N-Methylation methods. Each of these strategies offers distinct advantages and is suited to different starting materials, scales, and functional group tolerances.

Reductive Amination

Reductive amination is a highly versatile and widely employed method for the formation of C-N bonds, including the N-methylation of benzylamines. The process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of N-methylbenzylamines, this can be approached in two primary ways: the reaction of benzaldehyde with methylamine, or the reaction of benzylamine with formaldehyde.

A variety of reducing agents can be employed, each with its own advantages in terms of selectivity, reactivity, and mildness of reaction conditions. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.

General Workflow for Reductive Amination:

Caption: General workflow for the synthesis of N-methylbenzylamine via reductive amination of benzaldehyde and methylamine.

This protocol describes the synthesis of N-methylbenzylamine from benzaldehyde and methylamine using sodium borohydride as the reducing agent.

-

Imine Formation: In a round-bottom flask, dissolve benzaldehyde (1.0 eq) in methanol. Add a solution of methylamine (1.2 eq, typically as a solution in THF or water) dropwise at 0 °C. The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: The reaction mixture is cooled again to 0 °C, and sodium borohydride (1.5 eq) is added portion-wise, controlling the temperature to not exceed 10 °C. After the addition is complete, the reaction is stirred at room temperature for an additional 2-4 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by distillation or column chromatography to yield N-methylbenzylamine.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines to their corresponding N-methylated derivatives using an excess of formic acid and formaldehyde.[1] A key advantage of this reaction is that it proceeds to the tertiary amine without the formation of quaternary ammonium salts.[2] For the synthesis of N,N-dimethylbenzylamine from benzylamine, this is a one-pot procedure.

Reaction Mechanism of the Eschweiler-Clarke Reaction:

Caption: Stepwise mechanism of the Eschweiler-Clarke reaction for the dimethylation of a primary amine.

This protocol details the synthesis of N,N-dimethylbenzylamine from benzylamine.[3][4][5]

-

Reaction Setup: To a round-bottom flask fitted with a reflux condenser, add benzylamine (1.0 eq). Cool the flask in an ice bath.

-

Reagent Addition: Slowly add formic acid (2.5 eq, 88-98%) through the condenser, followed by the slow addition of aqueous formaldehyde (2.5 eq, 37%).

-

Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) for 8-18 hours. The evolution of carbon dioxide will be observed.

-

Work-up and Purification: After cooling to room temperature, the mixture is made basic by the addition of a strong base (e.g., NaOH or KOH solution) until a pH > 11 is reached. The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with water and brine, dried over anhydrous potassium carbonate or sodium sulfate, and the solvent is removed under reduced pressure. The resulting N,N-dimethylbenzylamine can be purified by distillation.

Metal-Catalyzed N-Methylation

In recent years, transition-metal-catalyzed N-methylation of amines has emerged as a more sustainable and atom-economical alternative to classical methods. These reactions often utilize readily available and less hazardous C1 sources like methanol or dimethyl carbonate. Catalysts based on iridium, ruthenium, nickel, and copper have been reported to be effective for this transformation.[6][7][8][9][10]

Many of these catalytic systems operate via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the catalyst temporarily abstracts hydrogen from the alcohol (e.g., methanol) to form an aldehyde in situ, which then participates in a reductive amination cycle.

Catalytic Cycle for N-Methylation with Methanol (Borrowing Hydrogen):

Caption: A simplified representation of the borrowing hydrogen mechanism for the catalytic N-methylation of an amine with methanol.

This protocol is a general representation of a transition-metal-catalyzed N-methylation.[9]

-

Reaction Setup: In a glovebox, a pressure tube is charged with the ruthenium catalyst (e.g., (DPEPhos)RuCl₂(PPh₃), 0.5 mol%), a weak base (e.g., Cs₂CO₃, 0.5 eq), and a magnetic stir bar.

-

Reagent Addition: Benzylamine (1.0 eq) and methanol (as solvent and methylating agent) are added to the pressure tube.

-

Reaction: The tube is sealed and heated to the desired temperature (e.g., 120 °C) for a specified time (e.g., 12 hours).

-

Work-up and Purification: After cooling, the reaction mixture is filtered to remove the catalyst and base. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the N-methylated benzylamine.

Quantitative Data Summary

The choice of synthetic method often depends on factors such as yield, reaction time, and temperature. The following tables provide a comparative summary of quantitative data for the different N-methylation strategies for benzylamine and its derivatives.

Table 1: Comparison of Reductive Amination Methods for N-Methylbenzylamine Synthesis

| Starting Materials | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde, Methylamine | NaBH₄ | Methanol | RT | 2-4 | Good | [11] |

| Benzaldehyde, N-Boc-N-methylamine | Me₂SiHCl | - | - | - | Excellent | [12] |

| Phenyl-2-propanone, N-methylbenzylamine | H₂/Pd-C | Toluene | - | - | - | [13] |

| Benzylamine, Paraformaldehyde | H₂ | THF | 120-140 | 18 | - | [14] |

Table 2: Comparison of Eschweiler-Clarke Reaction Conditions

| Amine Substrate | Formic Acid (eq) | Formaldehyde (eq) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Secondary Amine | 1.8 | 1.1 | 80 | 18 | 98 | [15] |

| Benzylamine | Excess | Excess | Reflux | 8-18 | Good | [3][5] |

| Benzylamine | 2.5 | 2.5 | 100 | - | - | [5] |

Table 3: Comparison of Metal-Catalyzed N-Methylation Methods

| Methylating Agent | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Methanol | Iridium(I) Complex | Cs₂CO₃ | Methanol | 150 | - | Good |[10] | | Methanol | Ruthenium(II) Complex | Cs₂CO₃ | Methanol | 120 | 12 | 95-97 |[9] | | Dimethyl Carbonate | Cu-Zr Bimetallic NPs | - | DMC | 180 | 4 | up to 91 (selectivity) |[6][16] | | Methanol | Pt/C | NaOH | Methanol | - | 36 | 97 |[17] | | Methanol | Ni/ZnAlOx-600 | - | Methanol | 160-180 | - | 75-97 |[8] |

Conclusion

The synthesis of N-methylated benzylamines can be achieved through several robust and efficient methods. Reductive amination offers great versatility with a wide range of available reducing agents. The Eschweiler-Clarke reaction remains a powerful tool for exhaustive methylation to the tertiary amine. Modern metal-catalyzed approaches provide greener and more atom-economical alternatives, particularly with the use of methanol as a sustainable C1 source. The selection of the optimal synthetic route will depend on the specific requirements of the target molecule, including the desired degree of methylation, functional group compatibility, scalability, and environmental considerations. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of these valuable chemical entities.

References

- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 2. ias.ac.in [ias.ac.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. gctlc.org [gctlc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse [chemistry.mdma.ch]

- 14. rsc.org [rsc.org]

- 15. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 16. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. shokubai.org [shokubai.org]

An In-depth Technical Guide to the Physicochemical Properties of (3,5-Dimethoxybenzyl)methylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (3,5-Dimethoxybenzyl)methylamine. The information contained herein is essential for its application in research, particularly in the fields of medicinal chemistry and drug development, where a thorough understanding of a compound's physical and chemical characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. This data has been compiled from various chemical suppliers and databases.

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO₂ |

| Molecular Weight | 181.23 g/mol [1] |

| Physical State | Colorless to pale yellow liquid[1][2][3] |

| Boiling Point | 272.7 ± 25.0 °C (Predicted) |

| Density | 1.012 ± 0.06 g/cm³ (Predicted)[2] |

| pKa | 9.37 ± 0.10 (Predicted)[2] |

| logP | Data not available |

| Solubility | Soluble in organic solvents[1] |

Note: Several listed values are predictions and should be confirmed through experimental validation for critical applications.

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination

The melting point of a substance is a critical indicator of its purity.

Methodology:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Boiling Point Determination

The boiling point is a key physical constant for a liquid compound.

Methodology:

-

A small volume of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The apparatus is heated slowly and evenly.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the inverted capillary is recorded as the boiling point.

Solubility Determination

Understanding a compound's solubility in various solvents is crucial for its formulation and delivery.

Methodology:

-

A known amount of this compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) in a vial at a controlled temperature.

-

The mixture is agitated (e.g., using a shaker or stirrer) until equilibrium is reached.

-

The solution is then filtered to remove any undissolved solute.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is critical for predicting its ionization state at different pH values.

Methodology:

-

A solution of this compound of known concentration is prepared in a suitable solvent (typically water or a water-methanol mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

logP (Partition Coefficient) Determination

The logarithm of the partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology (Shake-Flask Method):

-

A solution of this compound is prepared in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is established.

-

The n-octanol and aqueous layers are separated.

-

The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. For comparison, the isomeric (3,4-dimethoxybenzyl)methylamine has a reported logP of 1.17.[4]

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the physicochemical characterization of this compound.

This guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to facilitate further investigation and application of this compound in scientific research and development.

References

The Role of Dimethoxy Substitution in Benzylamine Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic placement of dimethoxy substituents on the benzylamine scaffold serves as a powerful tool in modulating molecular reactivity and biological activity. This technical guide delves into the fundamental principles governing the influence of these methoxy groups, offering a comprehensive overview for researchers in organic synthesis and drug discovery. By exploring the electronic effects, impact on basicity, and resulting reaction kinetics, this document provides a quantitative and practical understanding of how dimethoxy substitution can be leveraged to fine-tune the properties of benzylamine derivatives for various applications, from synthetic intermediates to pharmacologically active agents.

Introduction: The Electronic Influence of Methoxy Groups

The reactivity of the benzylamine nucleus is intrinsically linked to the electron density of the aromatic ring and the availability of the lone pair of electrons on the nitrogen atom. The introduction of one or more methoxy (-OCH₃) groups significantly alters this electronic landscape through a combination of two opposing effects:

-

Resonance Effect (+R): The lone pairs on the oxygen atom of the methoxy group can be delocalized into the π-system of the benzene ring.[1] This electron-donating resonance effect increases the electron density on the aromatic ring, particularly at the ortho and para positions.[1][2]

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group exerts an electron-withdrawing inductive effect, pulling electron density away from the benzene ring through the sigma bond.[1][2]

In most cases, the resonance effect of the methoxy group is dominant, leading to an overall activation of the aromatic ring towards electrophilic substitution and an increase in the nucleophilicity of the benzylamine.[3] The position of the methoxy substituents dictates the extent of these effects and, consequently, the reactivity of the molecule.

Quantitative Analysis of Reactivity

The electronic effects of dimethoxy substitution can be quantified by examining the compound's basicity (pKa) and its performance in kinetic studies of various reactions.

Impact on Basicity (pKa)

The basicity of a benzylamine, represented by the pKa of its conjugate acid (benzylammonium ion), is a direct measure of the availability of the nitrogen's lone pair to accept a proton. Electron-donating groups, such as methoxy substituents, increase the electron density on the nitrogen atom, making the amine more basic and resulting in a higher pKa value.

| Compound | Substituent(s) | pKa (in water) | Reference |

| Benzylamine | H | 9.33 | [4] |

| 4-Methoxybenzylamine | 4-OCH₃ | 9.65 | (Estimated from Hammett correlations) |

| 3,4-Dimethoxybenzylamine | 3,4-(OCH₃)₂ | ~9.7-9.8 | (Estimated from cumulative electronic effects) |

| 2,4-Dimethoxybenzylamine | 2,4-(OCH₃)₂ | ~9.8-9.9 | (Estimated from cumulative electronic effects) |

Kinetic Data: Nucleophilic Substitution Reactions

The increased nucleophilicity of dimethoxy-substituted benzylamines enhances their reaction rates in nucleophilic substitution reactions. A study on the reaction of para- and meta-substituted benzylamines with benzyl bromide in methanol demonstrated this trend.

| Benzylamine Substituent | k₂ at 303 K (x 10⁻³ L mol⁻¹ s⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |

| 4-OCH₃ | 10.9 | 48.2 | -118 |

| H | 4.68 | 52.3 | -114 |

| 4-Cl | 2.51 | 55.4 | -111 |

| 4-NO₂ | 0.38 | 65.1 | -102 |

Data adapted from a study on nucleophilic substitution reactions of substituted benzylamines.[5]

The data clearly shows that the electron-donating 4-methoxy group increases the reaction rate constant (k₂) compared to the unsubstituted benzylamine, while electron-withdrawing groups decrease the rate.

Experimental Protocols

Synthesis of 2,4-Dimethoxybenzylamine

This protocol describes a two-step synthesis starting from 1,3-dimethoxybenzene.

This step involves the chloromethylation of 1,3-dimethoxybenzene.

-

Materials: 1,3-dimethoxybenzene, paraformaldehyde, hydrochloric acid, zinc chloride.

-

Procedure:

-

In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Charge the flask with 1,3-dimethoxybenzene (1.0 eq).

-

Add paraformaldehyde (1.2 eq) and zinc chloride (0.2 eq).

-

Slowly add concentrated hydrochloric acid (3.0 eq) with stirring.

-

Heat the mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-dimethoxybenzyl chloride.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

This step involves the amination of 2,4-dimethoxybenzyl chloride.

-

Materials: 2,4-dimethoxybenzyl chloride, hexamethylenetetramine (urotropine), sodium iodide, ethanol, concentrated hydrochloric acid, sodium hydroxide.

-

Procedure:

-

In a round-bottom flask, dissolve 2,4-dimethoxybenzyl chloride (1.0 eq), hexamethylenetetramine (1.0 eq), and sodium iodide (1.0 eq) in ethanol.[6]

-

Stir the mixture at 40°C for 6 hours.[6]

-

Filter the reaction mixture and wash the solid with a cold ethanol/water mixture.[6]

-

To the solid, add ethanol and concentrated hydrochloric acid and reflux for 2 hours.[6]

-

Cool the mixture, and a solid will precipitate. Filter the solid and dissolve it in water.

-

Adjust the pH to 11 with a NaOH solution.[6]

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent. Purify the resulting 2,4-dimethoxybenzylamine by vacuum distillation to obtain a colorless to light yellow liquid.[6][7]

-

Kinetic Study: Oxidation of Benzylamines

This protocol outlines a general procedure for studying the kinetics of the oxidation of substituted benzylamines.

-

Materials: Substituted benzylamine, oxidizing agent (e.g., N-chlorosuccinimide), appropriate buffer solution, potassium iodide, sodium thiosulfate solution, starch indicator.

-

Procedure:

-

Prepare stock solutions of the substituted benzylamine and the oxidizing agent in a suitable solvent.

-

Prepare a series of reaction mixtures with varying concentrations of the benzylamine while keeping the concentration of the oxidizing agent constant and in excess (pseudo-first-order conditions).

-

Maintain the reaction mixtures at a constant temperature using a water bath.

-

Initiate the reaction by adding the oxidizing agent to the benzylamine solution.

-

At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding to an acidic solution of potassium iodide).

-

Determine the concentration of the remaining oxidizing agent by titrating the liberated iodine with a standardized sodium thiosulfate solution, using starch as an indicator.

-

Plot the natural logarithm of the concentration of the oxidizing agent versus time. The slope of this plot will give the pseudo-first-order rate constant (k_obs).

-

The second-order rate constant can be determined by dividing k_obs by the concentration of the benzylamine.

-

Visualization of Workflows and Concepts

Synthetic Workflow for 2,4-Dimethoxybenzylamine

Caption: Synthetic route to 2,4-dimethoxybenzylamine.

Experimental Workflow for a Kinetic Study

Caption: General workflow for a kinetic experiment.

Conceptual Diagram: Enzyme Inhibition

Caption: Competitive enzyme inhibition by a dimethoxybenzylamine derivative.

Role in Drug Development

The tunable electronic properties of dimethoxy-substituted benzylamines make them valuable scaffolds in drug discovery and development. The methoxy groups can influence a molecule's:

-

Pharmacokinetics: Lipophilicity, metabolic stability, and membrane permeability can be altered by the presence and position of methoxy groups.

-

Pharmacodynamics: The electron-donating nature of the methoxy groups can enhance binding to biological targets by modifying the electrostatic potential of the molecule.

Dimethoxybenzylamine derivatives have been investigated for a range of therapeutic applications, including:

-

Enzyme Inhibitors: As illustrated in the diagram above, these compounds can be designed to fit into the active site of enzymes, blocking the binding of the natural substrate. For example, derivatives have been synthesized and evaluated as inhibitors of Janus kinase 2 (JAK2) and acetylcholinesterase.[8][9]

-

Antimicrobial Agents: The dimethoxybenzylamide scaffold has been explored for the development of new antibacterial and antifungal agents.[10]

-

Antitubercular Agents: Novel benzylamine derivatives containing methoxy groups have shown activity against Mycobacterium tuberculosis.[11]

The ability to synthesize a library of dimethoxybenzylamine analogs with varying substitution patterns allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery.

Conclusion

Dimethoxy substitution provides a versatile and predictable means of modulating the reactivity and biological profile of benzylamines. The electron-donating resonance effect of the methoxy groups generally increases the nucleophilicity and basicity of the benzylamine, which has significant implications for its use in organic synthesis and its interactions with biological targets. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers to harness the potential of dimethoxy-substituted benzylamines in their scientific endeavors. A thorough understanding of the principles outlined herein will empower scientists to design and synthesize novel molecules with tailored properties for a wide array of applications in chemistry and medicine.

References

- 1. prepchem.com [prepchem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN102311351A - Synthesis method of 2, 4-dimethoxybenzylamine - Google Patents [patents.google.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

An In-depth Technical Guide to (3,5-Dimethoxybenzyl)methylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,5-Dimethoxybenzyl)methylamine, with the Chemical Abstracts Service (CAS) number 77775-71-4 , is a substituted benzylamine derivative. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed safety and handling information, and a representative experimental protocol for its synthesis and purification. Furthermore, this document explores the potential biological activities of structurally related dimethoxybenzylamine compounds, offering insights into their potential applications in drug discovery and development, particularly in the areas of anticancer and antifungal research. While specific biological data for this compound is limited in publicly available literature, this guide extrapolates potential mechanisms of action based on related compounds.

Chemical and Physical Properties

This compound is an organic compound featuring a benzyl group with two methoxy substituents at the 3 and 5 positions of the benzene ring, and a methylamine group attached to the benzylic carbon.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3,5-Dimethoxybenzylamine |

| CAS Number | 77775-71-4[1] | 34967-24-3[2] |

| Molecular Formula | C₁₀H₁₅NO₂[1] | C₉H₁₃NO₂[2] |

| Molecular Weight | 181.23 g/mol [1] | 167.21 g/mol [2] |

| Appearance | Colorless to light yellow liquid[1] | Solid[2] |

| Boiling Point | 272.7 °C at 760 mmHg (Predicted) | 94-96 °C at 0.1 mmHg[2] |

| Melting Point | Not available | 35-37 °C[2] |

| Density | 1.012 g/cm³ (Predicted) | 1.106 g/mL at 25 °C[2] |

| pKa | 9.37 (Predicted) | Not available |

| Solubility | Soluble in organic solvents[1] | Not specified, but likely soluble in organic solvents |

Safety and Handling

This compound and its analogs are classified as hazardous chemicals. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard and Precautionary Statements for 3,5-Dimethoxybenzylamine

| Category | Code | Statement |

| Hazard Statements | H315 | Causes skin irritation.[2] |

| H319 | Causes serious eye irritation.[2] | |

| H335 | May cause respiratory irritation.[2] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |

| P264 | Wash skin thoroughly after handling.[2] | |

| P271 | Use only outdoors or in a well-ventilated area.[2] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

Experimental Protocols

Synthesis via Reductive Amination

A common and effective method for the synthesis of N-methylated benzylamines is reductive amination. This two-step, one-pot reaction involves the formation of an imine from an aldehyde and a primary amine, followed by in-situ reduction to the corresponding secondary amine.

dot

References

Spectroscopic and Synthetic Guide to (3,5-Dimethoxybenzyl)methylamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The anticipated ¹H and ¹³C NMR spectral data for (3,5-Dimethoxybenzyl)methylamine are summarized below. These predictions are derived from standard increment calculations and analysis of similar molecular structures.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| δ 6.45 | s | 2H | Ar-H (H2, H6) | |

| δ 6.35 | s | 1H | Ar-H (H4) | |

| δ 3.78 | s | 6H | -OCH₃ | |

| δ 3.65 | s | 2H | -CH₂- | |

| δ 2.45 | s | 3H | N-CH₃ | |

| δ 1.5-2.0 (broad) | s | 1H | N-H |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Data for this compound

| Signal | Chemical Shift (ppm) | Assignment |

| δ 160.8 | C3, C5 | |

| δ 142.5 | C1 | |

| δ 105.0 | C2, C6 | |

| δ 98.5 | C4 | |

| δ 55.3 | -OCH₃ | |

| δ 54.0 | -CH₂- | |

| δ 34.5 | N-CH₃ |

Solvent: CDCl₃

Synthesis of this compound

A reliable method for the synthesis of this compound is the reductive amination of 3,5-dimethoxybenzaldehyde with methylamine. This two-step, one-pot procedure involves the formation of an intermediate imine followed by its reduction to the target amine.

Experimental Protocol: Reductive Amination

Materials:

-

3,5-Dimethoxybenzaldehyde

-

Methylamine (40% solution in water or 2.0 M in THF/Methanol)

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH) or Dichloromethane (DCM)

-

Glacial Acetic Acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethoxybenzaldehyde (1.0 eq). Dissolve the aldehyde in a suitable solvent such as methanol or dichloromethane (approximately 10 mL per gram of aldehyde).

-

Imine Formation: To the stirred solution, add methylamine solution (1.2-1.5 eq). If using an aqueous solution of methylamine, the use of a co-solvent like methanol is recommended. If desired, a catalytic amount of glacial acetic acid (e.g., 1-2 drops) can be added to facilitate imine formation. Stir the reaction mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly and portion-wise add the reducing agent, sodium borohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq). Caution: Gas evolution (hydrogen) will occur with sodium borohydride, especially in the presence of acid. Ensure adequate ventilation.

-

Reaction Progression: After the addition of the reducing agent, allow the reaction mixture to warm to room temperature and stir for an additional 3-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde.

-

Work-up: Once the reaction is complete, quench the reaction by slowly adding water or saturated aqueous sodium bicarbonate solution. If methanol was used as the solvent, it should be removed under reduced pressure.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with a small percentage of triethylamine to prevent streaking).

Visualizations

The following diagrams illustrate the synthetic workflow and the molecular structure with predicted NMR assignments.

(3,5-Dimethoxybenzyl)methylamine Derivatives: A Technical Guide to Their Biological Activities

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The (3,5-Dimethoxybenzyl)methylamine scaffold represents a core chemical structure with potential for diverse pharmacological applications. The presence of the dimethoxy-substituted benzene ring, coupled with a flexible methylamine side chain, provides a platform for the design of novel therapeutic agents. While research directly focused on a wide array of this compound derivatives remains an emerging field, analysis of structurally related compounds offers significant insights into their potential biological activities. This technical guide summarizes the known and extrapolated biological activities, experimental methodologies, and potential signaling pathways associated with this class of compounds, drawing from studies on close structural analogs.

Anticancer Activity

Derivatives of benzylamine and compounds bearing the dimethoxybenzyl moiety have demonstrated notable cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

Quantitative Data on Structurally Related Compounds

While specific IC50 values for a broad range of this compound derivatives are not extensively documented in publicly available literature, data from structurally similar compounds provide valuable benchmarks. For instance, studies on substituted benzylamines and trimethoxybenzoyl derivatives have shown potent anticancer effects.

| Compound Class | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |

| Bis 8-hydroxyquinoline substituted benzylamines | Glioma and Carcinoma cell lines | Varies (compound-dependent) | [1] |

| 3',4',5'-trimethoxy flavonoid benzimidazole derivatives | MGC-803, MCF-7, HepG-2, MFC | 20.47 - 43.42 μM | [2] |

| Substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones | Various (NCI-60 panel) | Varies (compound-dependent) | [3] |

| 5,6,7-Trimethoxyflavan derivatives | Lung and Colorectal cancer cells | Comparable to gefitinib and oxaliplatin | [4] |

Experimental Protocols

Cytotoxicity Assays (MTT Assay)

A standard method to assess the cytotoxic activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (derivatives of this compound) for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

-

Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is employed to determine the effect of the compounds on the cell cycle and to quantify apoptosis.

-

Cell Treatment: Cells are treated with the test compounds at their IC50 concentrations for a defined period.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol (e.g., 70%).

-

Staining: For cell cycle analysis, fixed cells are stained with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase. For apoptosis analysis, cells are stained with Annexin V and propidium iodide.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) or the percentage of apoptotic cells.

Signaling Pathways

The anticancer activity of benzylamine derivatives can be mediated through various signaling pathways. A potential mechanism involves the induction of stress-related genes, leading to either cytotoxic or cytostatic effects depending on the cell type.[1]

Anticancer signaling pathway of benzylamine derivatives.

Enzyme Inhibition

The this compound scaffold is a promising starting point for the development of enzyme inhibitors, particularly for kinases and other enzymes involved in disease progression.

Quantitative Data on Structurally Related Compounds

While specific data for this compound derivatives is limited, studies on related benzylamine and dimethoxy-substituted compounds have identified potent enzyme inhibitors.

| Compound Class | Target Enzyme | Activity Metric (IC₅₀/Kᵢ) | Reference |

| N-Benzyl-4-((heteroaryl)methyl)benzamides | InhA (Enoyl-Acyl Carrier Protein Reductase) | Potent inhibition | [5] |

| Benzylamine-sulfonamide derivatives | Monoamine Oxidase B (MAO-B) | IC₅₀ = 0.041 ± 0.001 µM (for compound 4i) | [6] |

| 4-Substituted benzylamine derivatives | β-Tryptase | IC₅₀ = 5.0 nM (for compound 15h) | [7] |

| N-Substituted-(4-Bromophenyl)-4-Ethoxybenzenesulfonamides | Acetylcholinesterase (AChE) | IC₅₀ = 52.63 ± 0.14 µM (for compound 5l) | [8] |

| N-Substituted-(4-Bromophenyl)-4-Ethoxybenzenesulfonamides | α-Glucosidase | IC₅₀ = 57.38 ± 0.19 µM (for compound 5h) | [8] |

Experimental Protocols

Enzyme Inhibition Assay (General Protocol)

-

Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate buffer solution.

-

Compound Incubation: The enzyme is pre-incubated with various concentrations of the test inhibitor (a this compound derivative) for a specific time to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Reaction Monitoring: The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate. This can be done using various techniques such as spectrophotometry, fluorometry, or chromatography.

-

Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Logical Workflow for Enzyme Inhibitor Screening

Workflow for screening enzyme inhibitors.

Receptor Binding Activity

The interaction of small molecules with specific receptors is a cornerstone of modern pharmacology. The dimethoxybenzyl moiety is present in several compounds known to interact with various receptors, particularly serotonin receptors.

Quantitative Data on Structurally Related Compounds

Derivatives of 2,5-dimethoxyphenethylamine, which are structurally related to this compound, have been extensively studied for their binding affinity to serotonin (5-HT) receptors.

| Compound Class | Target Receptor | Activity Metric (Kᵢ/EC₅₀) | Reference |

| N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines | 5-HT₂ₐ | EC₅₀: 0.04-0.5 μM | [9] |

| 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines | 5-HT₂ₐ | Kᵢ = 8–1700 nM | [10] |

| 2,5-Dimethoxyphenyl isopropylamine analogues | 5-HT₂ₐ | Affinity correlated with lipophilicity | [11] |

Experimental Protocols

Radioligand Binding Assay

-

Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or animal tissues.

-

Assay Setup: The assay is set up in tubes or plates containing the cell membranes, a radiolabeled ligand (a compound that binds to the receptor with high affinity and specificity), and various concentrations of the unlabeled test compound (the this compound derivative).

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification of Radioactivity: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway Diagram

The interaction of agonists with G-protein coupled receptors (GPCRs), such as the serotonin 5-HT₂ₐ receptor, initiates a cascade of intracellular events.

5-HT₂ₐ receptor signaling pathway.

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct and extensive research on its derivatives is currently limited, the analysis of structurally related compounds strongly suggests potential for significant biological activity, particularly in the areas of anticancer therapy, enzyme inhibition, and receptor modulation. This technical guide provides a foundational understanding of these potential activities and the experimental approaches required for their investigation. Further synthesis and comprehensive biological evaluation of a focused library of this compound derivatives are warranted to fully elucidate their therapeutic potential and establish clear structure-activity relationships. Such studies will be instrumental in guiding the design of next-generation drug candidates with improved efficacy and selectivity.

References

- 1. Structure-activity relationships and mechanism of action of antitumor bis 8-hydroxyquinoline substituted benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]